molecular formula C23H41N5O9 B14206876 L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid CAS No. 845510-22-7

L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid

Cat. No.: B14206876
CAS No.: 845510-22-7
M. Wt: 531.6 g/mol
InChI Key: ZKLRJEMZCGFOML-VURCRSAKSA-N
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Description

L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid is a peptide composed of five amino acids: threonine, leucine, alanine, valine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-threonine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-alanine, L-valine, and L-glutamic acid.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution conditions: Site-directed mutagenesis typically requires specific enzymes and conditions tailored to the target peptide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield the reduced form of the peptide.

Scientific Research Applications

L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamine
  • L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-aspartic acid
  • L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-lysine

Uniqueness

L-Threonyl-L-leucyl-L-alanyl-L-valyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

845510-22-7

Molecular Formula

C23H41N5O9

Molecular Weight

531.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H41N5O9/c1-10(2)9-15(27-21(34)17(24)13(6)29)20(33)25-12(5)19(32)28-18(11(3)4)22(35)26-14(23(36)37)7-8-16(30)31/h10-15,17-18,29H,7-9,24H2,1-6H3,(H,25,33)(H,26,35)(H,27,34)(H,28,32)(H,30,31)(H,36,37)/t12-,13+,14-,15-,17-,18-/m0/s1

InChI Key

ZKLRJEMZCGFOML-VURCRSAKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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